N-Methyl-N-quinolin-6-ylprop-2-enamide
Description
Properties
IUPAC Name |
N-methyl-N-quinolin-6-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-3-13(16)15(2)11-6-7-12-10(9-11)5-4-8-14-12/h3-9H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGSSYQFHBBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)N=CC=C2)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Methyl-N-quinolin-6-ylprop-2-enamide involves several steps. One common method includes the reaction of 6-hydroxyquinoline with acryloyl chloride in the presence of a base to form the intermediate compound, which is then methylated using methyl iodide . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
N-Methyl-N-quinolin-6-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Major Products: The major products formed from these reactions include quinoline N-oxide, quinoline amine, and substituted quinoline derivatives.
Scientific Research Applications
N-Methyl-N-quinolin-6-ylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of dyes, catalysts, and materials for electronic applications
Mechanism of Action
The mechanism of action of N-Methyl-N-quinolin-6-ylprop-2-enamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. In cancer research, it may inhibit certain tyrosine kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Methoxy and halogen substituents in phenethyl analogs modulate electron density without significantly affecting steric bulk, enabling tailored reactivity in polymer synthesis .
Physicochemical Properties
Experimental data for this compound are sparse, but comparisons with analogs highlight trends:
Notes:
- The quinoline moiety increases melting points due to enhanced intermolecular π-stacking.
- Reduced solubility in polar solvents aligns with the hydrophobic quinoline system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
